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Compound of Interest

Compound Name: rac Mephenytoin-d3

Cat. No.: B563041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

characterization of racemic Mephenytoin-d3 (rac-5-Ethyl-3-(methyl-d3)-5-phenylhydantoin).

This deuterated analog of Mephenytoin is a critical tool in pharmacokinetic and metabolic

studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.

Physicochemical Properties
A summary of the key physicochemical properties of rac-Mephenytoin-d3 is presented below.

Property Value Reference

CAS Number 1185101-86-3 [1][2]

Molecular Formula C₁₂H₁₁D₃N₂O₂ [1][2]

Molecular Weight 221.27 g/mol [2]

Appearance White Solid [2]

Storage 2-8°C Refrigerator [2]
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The synthesis of rac-Mephenytoin-d3 is a two-step process, beginning with the synthesis of the

precursor 5-ethyl-5-phenylhydantoin, followed by N-deuteromethylation.

Synthesis Workflow

Synthesis Workflow for rac-Mephenytoin-d3
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Caption: Synthesis workflow for rac-Mephenytoin-d3.
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Step 1: Synthesis of 5-ethyl-5-phenylhydantoin (Nirvanol)

This procedure is adapted from known methods for the synthesis of hydantoins.

Materials:

Propionphenone

Ammonium Carbonate

Potassium Cyanide

Ethanol

Water

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

ammonium carbonate and potassium cyanide in water.

Add a solution of propionphenone in ethanol to the flask.

Heat the reaction mixture to reflux with constant stirring for 8-12 hours.

After the reaction is complete, cool the solution in an ice bath to induce precipitation of the

product.

Collect the precipitate by filtration and wash with cold water.

Dry the product to obtain 5-ethyl-5-phenylhydantoin.

Step 2: N-Deuteromethylation of 5-ethyl-5-phenylhydantoin

This step introduces the deuterated methyl group onto the hydantoin ring.

Materials:

5-ethyl-5-phenylhydantoin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deuterated Methyl Iodide (CD₃I)

Potassium Carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethyl Acetate

Brine

Procedure:

To a solution of 5-ethyl-5-phenylhydantoin in DMF, add potassium carbonate.

Stir the suspension at room temperature for 30 minutes.

Add deuterated methyl iodide dropwise to the reaction mixture.

Continue stirring at room temperature for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield rac-Mephenytoin-

d3.

Characterization of rac-Mephenytoin-d3
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of

the synthesized rac-Mephenytoin-d3.

Characterization Workflow
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Characterization Workflow for rac-Mephenytoin-d3
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Caption: Analytical workflow for the characterization of rac-Mephenytoin-d3.

Analytical Methodologies and Data
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b563041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase: A gradient of acetonitrile and water.

Detection: UV at 254 nm.

Expected Outcome: A single major peak corresponding to rac-Mephenytoin-d3, with purity

typically exceeding 98%.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic incorporation. Electron

ionization (EI) or electrospray ionization (ESI) can be used.

Protocol (ESI-MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Mode: Full scan to determine the parent ion and product ion scan for fragmentation

analysis.

Collision Gas: Argon.

Expected Mass Spectrometry Data:

Parameter Expected Value

Parent Ion [M+H]⁺ (m/z) 222.3

Major Fragment Ion (m/z)
Likely loss of the ethyl group or cleavage of the

hydantoin ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.

The absence of a signal in the methyl region of the ¹H NMR spectrum and the presence of a

characteristic triplet (due to C-D coupling) in the ¹³C NMR spectrum for the methyl carbon

confirm the deuteration.

Predicted NMR Data (in CDCl₃):
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¹H NMR
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Aromatic-H 7.30 - 7.50 m 5H Phenyl protons

NH ~8.0 br s 1H N1-H

CH₂ 2.0 - 2.2 q 2H -CH₂CH₃

CH₃ 0.9 - 1.1 t 3H -CH₂CH₃

¹³C NMR
Predicted Chemical Shift
(δ, ppm)

Assignment

C=O ~175 C4=O

C=O ~156 C2=O

Aromatic-C 125 - 140 Phenyl carbons

C5 ~70 C5

N-CD₃ ~25 (t) N-CD₃

-CH₂CH₃ ~30 -CH₂CH₃

-CH₂CH₃ ~8 -CH₂CH₃

Note: Predicted NMR data is based on the analysis of similar hydantoin structures. Actual

values may vary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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